(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a chlorophenyl derivative under basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the fluoropyrimidine group: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the fluoropyrimidine moiety to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide: can be compared with other acrylamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl and fluoropyrimidine moieties, along with the piperidine ring, provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c20-17-4-2-1-3-15(17)5-6-18(26)22-11-14-7-9-25(10-8-14)19-23-12-16(21)13-24-19/h1-6,12-14H,7-11H2,(H,22,26)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLSCCUJNOSEPH-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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